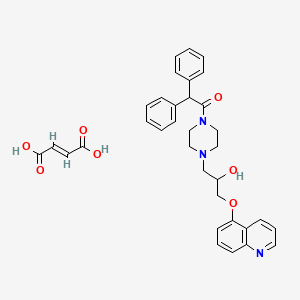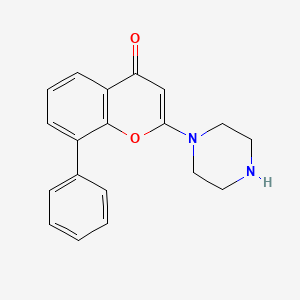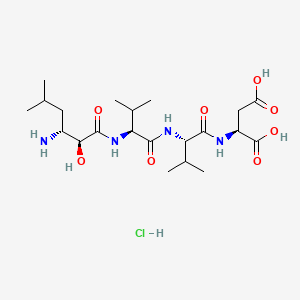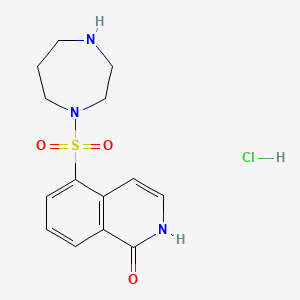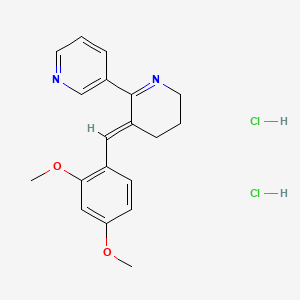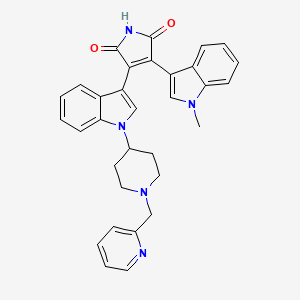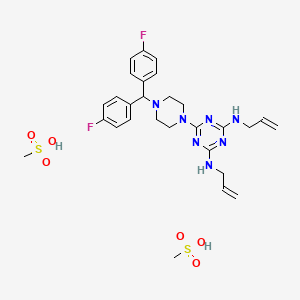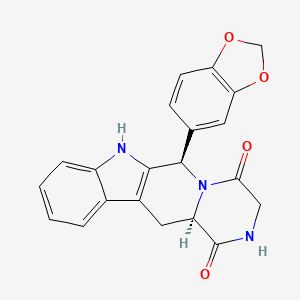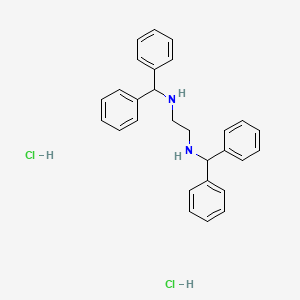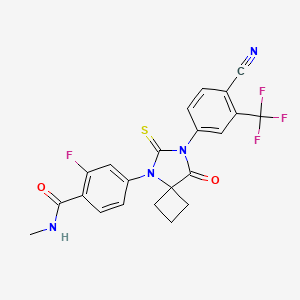
RD162
概述
描述
RD162 is a second-generation nonsteroidal antiandrogen developed for the treatment of prostate cancer. It acts as a potent and selective silent antagonist of the androgen receptor. The compound is a di aryl thio hydantoin derivative and is closely related to enzalutamide and apalutamide .
科学研究应用
作用机制
RD162 通过高亲和力结合雄激素受体发挥作用,阻止受体与其天然配体二氢睾酮相互作用。这种抑制降低了雄激素受体核转运的效率,损害了雄激素反应元件的 DNA 结合,并破坏了辅激活因子的募集。因此,this compound 有效地阻断雄激素受体介导的基因转录,并抑制雄激素依赖性前列腺癌细胞的生长 .
生化分析
Biochemical Properties
RD162 interacts with the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This interaction reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It inhibits the binding of 18 F-FDHT to AR in human prostate cancer cells . This compound completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Temporal Effects in Laboratory Settings
It has been shown to induce tumor regression in mouse models of castration-resistant human prostate cancer .
Dosage Effects in Animal Models
In animal models of castrate-resistant cell line–derived LNCaP/AR tumors in castrate male mice, this compound led to superior tumor responses over bicalutamide in a dose-dependent fashion .
Subcellular Localization
It is known that this compound binds to the androgen receptor, which is typically located in the cytoplasm and moves to the nucleus upon activation .
准备方法
RD162 通过一系列化学反应合成,包括形成二芳基硫代乙内酰脲结构反应条件通常包括使用有机溶剂和催化剂以促进所需产物的形成 .
化学反应分析
相似化合物的比较
RD162 与恩杂鲁胺和阿帕鲁胺密切相关,它们都是第二代非甾体类抗雄激素。这些化合物具有相似的作用机制,但在化学结构和药代动力学特性方面有所不同:
恩杂鲁胺: 与 this compound 类似,恩杂鲁胺以高亲和力结合雄激素受体并抑制其活性。
阿帕鲁胺: 阿帕鲁胺在结构上与 this compound 类似,主要区别在于其中一个苯环中的一个碳原子被氮原子取代。
比卡鲁胺: 比卡鲁胺是一种第一代非甾体类抗雄激素,与 this compound 和恩杂鲁胺相比,它对雄激素受体的亲和力较低。
This compound 及其类似物代表了前列腺癌治疗的重大进展,与早期的治疗方法相比,它们具有更高的疗效和更少的副作用。
属性
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-27-3 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RD162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
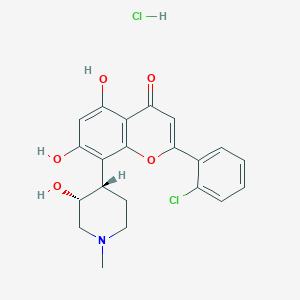
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
